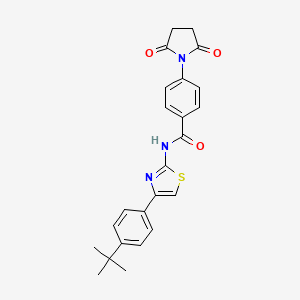

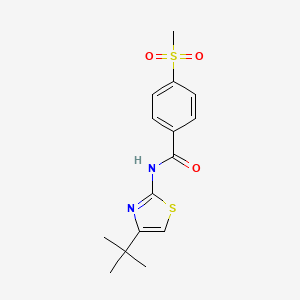

N-(4-(tert-butyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(tert-butyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide, also known as P505-15, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory and anti-tumor effects, making it a promising candidate for the development of novel drugs.

Applications De Recherche Scientifique

- Thieno[3,4-b]thiophene (TT) Building Block : N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methanesulfonylbenzamide serves as a chemical building block for the synthesis of structurally diverse 3-substituted thieno[3,4-b]thiophene derivatives. These derivatives are crucial in organic optoelectronic devices due to their electron-withdrawing properties and ability to modulate electronic structures .

- Organic Solar Cells (OSCs) : Thieno[3,4-b]thiophenes (TbTs) containing a carboxyl group have been widely used in OSCs. They are part of donor materials (e.g., PTB series family polymers) and acceptor materials (e.g., IDT-derived non-fullerene small molecules). These materials contribute to high power conversion efficiencies (PCEs) in solar cells .

- Functional Group Effects : By introducing different functional groups at the C3-position of thieno[3,4-b]thiophene-2-carboxylate, researchers can efficiently modulate its photoluminescence (PL) properties. This tunability is essential for tailoring materials in optoelectronic applications .

- Conjugated Polymers : The incorporation of 3-substituted thieno[3,4-b]thiophene units into conjugated polymers allows for the design of materials with specific electronic and optical properties. These polymers find applications in organic electronics, sensors, and light-emitting devices .

- Thiomethylation Effects : Thiomethylation of polymers containing thieno[3,4-b]thiophene units leads to larger blue-shifts in absorption spectra compared to methoxylation. This property can be harnessed for fine-tuning the optical properties of materials .

- Thin Film Behavior : Interestingly, the absorption peaks of these polymers in thin films are slightly red-shifted compared to their absorptions in chloroform (CHCl3) .

- N-(4-tert-butyl-1,3-thiazol-2-yl)-2-cyanoacetamide : Another related compound, N-(4-tert-butyl-1,3-thiazol-2-yl)-2-cyanoacetamide, is used in proteomics research. It has a molecular formula of C10H13N3OS and a molecular weight of 223.29. Researchers explore its biochemical properties and applications .

- N-(4-tert-butyl-1,3-thiazol-2-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide : This compound, with a different structure, is also studied for its chemical properties and potential applications .

- N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloroacetamide : Yet another derivative, this compound is relevant in proteomics research and has the molecular formula C9H13ClN2OS .

Organic Optoelectronics and Photovoltaics

Photophysical Properties Modulation

Materials Chemistry and Polymer Design

Thiomethylation and Spectral Shifts

Biochemical Research

Other Derivatives

Propriétés

IUPAC Name |

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S2/c1-15(2,3)12-9-21-14(16-12)17-13(18)10-5-7-11(8-6-10)22(4,19)20/h5-9H,1-4H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACSNVSRVGHTRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(tert-butyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-2-{[1,2,3,4]tetrazolo[1,5-b]pyridazin-6-ylsulfanyl}-1,3-benzothiazole](/img/structure/B2443995.png)

![2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylbutanamide](/img/structure/B2443996.png)

![N-{2-[(E)-(4-chlorophenyl)methylidene]-5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl}-2,2,2-trifluoroacetamide](/img/structure/B2444000.png)

![N-(4-ethoxyphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2444003.png)